2,2-Dichloro-N,N-diethyl-3-oxobutyramide

Descripción general

Descripción

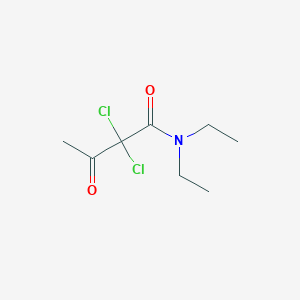

2,2-Dichloro-N,N-diethyl-3-oxobutyramide is a chemical compound with the molecular formula C8H13Cl2NO2 and a molecular weight of 226.1 g/mol . It is known for its role as an intermediate in the synthesis of various organophosphate insecticides, such as Phosphamidon . This compound is characterized by its two chlorine atoms, diethyl groups, and an oxobutyramide structure, making it a versatile compound in chemical synthesis and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N,N-di

Actividad Biológica

2,2-Dichloro-N,N-diethyl-3-oxobutyramide is a compound that has garnered attention due to its biological activity, particularly its role as an organophosphate pesticide. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. The consequences can manifest as various cholinergic symptoms including:

- Salivation

- Lacrimation

- Decreased activity

- Muscle fasciculation

- Ataxia

- Tremors

These symptoms highlight the neurotoxic potential of the compound, which is common among organophosphates .

Toxicity Profiles

The toxicity of this compound has been characterized through various studies:

- Acute Oral Toxicity : Studies have reported median lethal dose (LD50) values ranging from approximately 10 mg/kg in mice to 30 mg/kg in rats. These values indicate a high level of acute toxicity, necessitating caution in handling and application .

- Dermal and Inhalation Toxicity : Dermal LD50 values are reported at approximately 143 mg/kg for male rats and 107 mg/kg for females. Inhalation studies have shown varying toxicity levels depending on exposure duration and concentration .

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Occupational Exposure : A study involving agricultural workers exposed to organophosphate pesticides, including this compound, noted increased incidences of neurotoxic symptoms. Workers reported chronic headaches, dizziness, and cognitive impairments consistent with AChE inhibition .

- Environmental Impact : Research on aquatic ecosystems indicated that runoff containing this pesticide adversely affected non-target species, leading to population declines in certain fish species due to neurotoxic effects .

Table: Summary of Toxicological Effects

Propiedades

IUPAC Name |

2,2-dichloro-N,N-diethyl-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-4-11(5-2)7(13)8(9,10)6(3)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPMTHLEABSCPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C(=O)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168210 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-57-1 | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016695571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-N,N-diethyl-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.